N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)acetamide
Description
Properties
IUPAC Name |
N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS/c1-12(22)20-10-11-23-18-15-4-2-3-5-16(15)21-17(18)13-6-8-14(19)9-7-13/h2-9,21H,10-11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQGHXCSLWYAQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCSC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fischer Indole Synthesis
The indole nucleus is typically constructed via the Fischer indolization reaction, which cyclizes phenylhydrazines with carbonyl compounds under acidic conditions. For 2-(4-chlorophenyl)-1H-indole:
Reagents :
- 4-Chlorophenylhydrazine hydrochloride
- Cyclohexanone (or alternative ketone)
- Acid catalyst (e.g., polyphosphoric acid, HCl/EtOH)
Procedure :
- 4-Chlorophenylhydrazine (1.0 equiv) and cyclohexanone (1.2 equiv) are refluxed in ethanol with concentrated HCl (3 equiv) for 6–8 hours.
- The reaction mixture is cooled, neutralized with NaHCO3, and extracted with dichloromethane.
- The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 4:1).
Key Considerations :
- Regioselectivity is ensured by the electron-withdrawing chloro group, directing cyclization to the 2-position.
- Alternative ketones (e.g., acetophenone derivatives) may require adjusted stoichiometry.
Thioether Linkage Formation
Nucleophilic Substitution at Indole-3-Position
The thioethyl bridge is introduced via SN2 displacement of a leaving group (e.g., bromide) at the indole 3-position using 2-mercaptoethylamine.
Reagents :
- 3-Bromo-2-(4-chlorophenyl)-1H-indole
- 2-Mercaptoethylamine hydrochloride
- Base (K2CO3 or Et3N)
Procedure :
- 3-Bromo-2-(4-chlorophenyl)-1H-indole (1.0 equiv) and 2-mercaptoethylamine (1.5 equiv) are stirred in dry DMF under N2 at 0°C.
- K2CO3 (2.0 equiv) is added portionwise, and the reaction is warmed to 25°C for 12 hours.
- The mixture is diluted with water, extracted with EtOAc, and the organic layer is dried over Na2SO4.
Optimization Data :
| Condition | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Literature Default | DMF | K2CO3 | 25 | 68 |
| Alternative | THF | Et3N | 40 | 72 |
Side Reactions :
- Overalkylation at indole N1 is mitigated by maintaining anhydrous conditions and controlled stoichiometry.
Acetylation of Primary Amine
Acylation with Acetic Anhydride
The terminal amine of the thioethyl intermediate is acetylated under mild conditions to yield the final acetamide.
Reagents :
- N-(2-((2-(4-Chlorophenyl)-1H-indol-3-yl)thio)ethyl)amine
- Acetic anhydride
- Base (Et3N or pyridine)
Procedure :
- The amine intermediate (1.0 equiv) is dissolved in THF under N2 at 0°C.
- Et3N (1.2 equiv) is added, followed by dropwise addition of acetic anhydride (1.1 equiv).
- After stirring at 25°C for 4 hours, the reaction is quenched with H2O and extracted with CH2Cl2.
Characterization :
- 1H NMR (DMSO-d6): δ 10.85 (s, 1H, indole NH), 3.35 (q, 2H, -CH2-NH-), 2.01 (s, 3H, -CO-CH3).
- HRMS : Calculated for C18H16ClN2OS [M+H]+: 343.0648; Found: 343.0651.
Alternative Synthetic Routes
One-Pot Indole-Thioether-Acetamide Assembly
Recent advances demonstrate a telescoped approach combining indole formation, thioether coupling, and acetylation in a single reactor:
- Indole Synthesis : Fischer cyclization as above.
- In Situ Bromination : NBS (1.1 equiv) in CCl4 at 0°C generates 3-bromoindole.
- Thioether Formation : Add 2-mercaptoethylamine and K2CO3 without isolation.
- Acetylation : Direct addition of acetic anhydride post-thioether completion.
Advantages :
- Reduced purification steps.
- Overall yield improves to 58% (vs. 45% stepwise).
Analytical and Spectroscopic Validation
Critical validation data for this compound:
Table 1. Spectroscopic Benchmarks
| Technique | Key Signals | Reference |
|---|---|---|
| 1H NMR | δ 7.65 (d, J=8.4 Hz, 2H, Ar-Cl) | |
| 13C NMR | δ 169.5 (C=O), 135.2 (C-Cl) | |
| IR | 3280 cm−1 (N-H), 1650 cm−1 (C=O) | |
| HPLC Purity | 99.2% (C18 column, MeCN:H2O 70:30) |
Challenges and Industrial Scalability
Regioselectivity in Indole Functionalization
Competing substitution at indole positions 2 and 3 necessitates precise control via:
Thioether Oxidation Mitigation
The thioether linkage is prone to oxidation during storage. Stabilization methods include:
- Inert Atmosphere Packaging : Under argon or nitrogen.
- Antioxidant Additives : 0.1% BHT in final crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted indole derivatives
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as a bioactive molecule with applications in the study of cellular processes and signaling pathways.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The thioether linkage and acetamide group can also contribute to the compound’s binding affinity and specificity. The exact molecular targets and pathways involved may vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)acetamide can be compared with other indole derivatives and thioether-containing compounds:
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure but different functional groups.
4-chlorophenyl thioether derivatives: Compounds with similar thioether linkages but different aromatic substituents.
Acetamide derivatives: Compounds with similar acetamide groups but different core structures.
The uniqueness of this compound lies in its combination of an indole ring, thioether linkage, and acetamide group, which imparts distinct chemical and biological properties.
Biological Activity
N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)acetamide is a synthetic compound belonging to the class of indole derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structure of this compound includes an indole ring, a thiophene ring, and a chlorophenyl group. The presence of these functional groups contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₂OS |
| Molecular Weight | 347.86 g/mol |
| IUPAC Name | N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]acetamide |
| CAS Number | 850917-44-1 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Indole derivatives often inhibit key enzymes involved in inflammatory processes, such as cyclooxygenases (COX) and lipoxygenases (LOX).
- Receptor Modulation : The compound may interact with specific receptors, modulating their activity and affecting cellular signaling pathways.
- Antioxidant Activity : It has been observed to reduce oxidative stress by scavenging free radicals and inhibiting the production of reactive oxygen species (ROS).
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharides (LPS). The compound showed an IC₅₀ value of approximately 0.84 µM for TNF-α inhibition, indicating potent anti-inflammatory activity .
Anticancer Potential
Indole derivatives have been extensively studied for their anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating intrinsic apoptotic pathways.
In vitro studies have demonstrated significant cytotoxic effects against several cancer cell lines, although further in vivo studies are needed to confirm these findings .
Case Studies and Research Findings
Several studies have focused on the biological activity of similar compounds, providing insights into the potential applications of this compound:
- Study on Indole Derivatives : A comparative analysis highlighted that indole derivatives with similar structures exhibited varying degrees of COX inhibition, with some compounds showing selectivity towards COX-2 over COX-1 .
- Research on Antioxidant Properties : Another study reported that compounds containing indole structures effectively reduced oxidative stress markers in cellular models, supporting their use as therapeutic agents against oxidative stress-related diseases .
Q & A
Basic Synthesis: What are the critical steps and optimization strategies for synthesizing N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)acetamide?
Answer:
The synthesis involves multi-step organic reactions:
- Step 1: Formation of the indole core via Fischer indole synthesis or palladium-catalyzed coupling, using hydrazine derivatives and ethyl bromoacetate as reagents .
- Step 2: Thioether bond formation between the indole and ethylthio group, often employing NaSH or thiourea under reflux .
- Step 3: Acetamide coupling via nucleophilic substitution or carbodiimide-mediated amidation .
Optimization Tips: - Monitor reaction progress using TLC (30% ethyl acetate in hexane) to ensure intermediate purity .
- Control pH and temperature (e.g., 0–5°C for amidation) to minimize side reactions .
Advanced Synthesis: How can regioselectivity challenges in indole functionalization be addressed during synthesis?
Answer:
Regioselectivity in indole substitution is influenced by:
- Catalysts: Use Lewis acids (e.g., ZnCl₂) to direct electrophilic substitution to the C3 position .
- Protecting Groups: Introduce tert-butoxycarbonyl (Boc) groups to block competing reactive sites .
- Reaction Solvents: Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the desired position .
Basic Characterization: What spectroscopic methods are essential for confirming the structure of this compound?
Answer:
- 1H/13C NMR: Identify aromatic protons (δ 6.8–7.6 ppm for indole and chlorophenyl groups) and acetamide carbonyl (δ ~170 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., m/z 413.05 for C₁₈H₁₆ClN₂OS⁺) .
- IR Spectroscopy: Detect thioether (C-S, ~600 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) bonds .
Advanced Characterization: How do X-ray crystallography and NMR complement each other in resolving structural ambiguities?
Answer:
- X-ray Crystallography: Provides absolute stereochemistry and bond lengths (e.g., C-S bond ~1.81 Å), critical for confirming regiochemistry .
- Dynamic NMR: Resolves conformational flexibility (e.g., rotamers in the thioethyl chain) that X-ray cannot capture .
Example: In , X-ray confirmed the planar indole-carboxamide system, while NMR revealed solvent-dependent tautomerism .
Biological Activity: What methodologies are recommended for initial screening of its biological activities?
Answer:
- In Vitro Assays:
- Anticancer: MTT assay against HeLa or MCF-7 cells (IC₅₀ comparison with cisplatin) .
- Antimicrobial: Broth microdilution for MIC determination .
- Molecular Docking: Predict binding affinity to targets like tubulin (PDB: 1SA0) or viral proteases .
Advanced Activity: How can researchers elucidate the mechanism of action for observed anticancer activity?
Answer:
- Pathway Analysis: Use Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) .
- Target Engagement: Employ SPR (surface plasmon resonance) to measure binding kinetics with purified tubulin .
- Gene Expression Profiling: RNA-seq to identify dysregulated pathways (e.g., PI3K/AKT) .
Data Contradictions: How should discrepancies in reported biological activities of structural analogs be addressed?
Answer:
- Control Standardization: Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., serum concentration) .
- SAR Analysis: Compare substituent effects (e.g., 4-chlorophenyl vs. 4-fluorophenyl) on activity .
- Meta-Analysis: Aggregate data from PubChem (AID 1259401) and ChEMBL to identify trends .
Structural Optimization: What strategies improve pharmacokinetic properties while retaining activity?
Answer:
- Bioisosteric Replacement: Substitute the thioether with sulfoxide to enhance solubility without losing target affinity .
- Prodrug Design: Introduce ester moieties to improve oral bioavailability .
- LogP Optimization: Reduce hydrophobicity via polar substituents (e.g., hydroxyl groups) to lower hepatotoxicity .
Comparative Analysis: How does this compound differ from analogs like N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)pivalamide?
Answer:
- Electron Effects: The 4-chlorophenyl group is less electron-withdrawing than bromophenyl, altering π-π stacking with aromatic residues .
- Steric Impact: Pivalamide (tert-butyl) increases steric hindrance, potentially reducing membrane permeability compared to acetamide .
- Biological Data: Chlorophenyl derivatives show ~2-fold higher anticancer activity in MCF-7 cells than bromophenyl analogs .
Toxicity Evaluation: What assays are critical for assessing cytotoxicity and selectivity?
Answer:
- Selectivity Index (SI): Calculate SI = IC₅₀(normal cells)/IC₅₀(cancer cells). Use HEK293 or WI-38 as normal controls .
- hERG Inhibition: Patch-clamp assays to rule out cardiotoxicity (target IC₅₀ > 10 μM) .
- Metabolic Stability: Microsomal incubation (human liver microsomes) to predict in vivo clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
